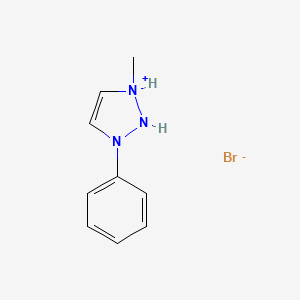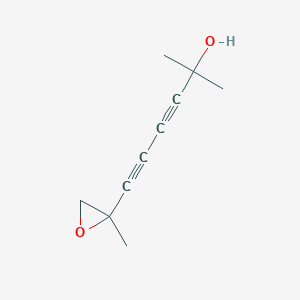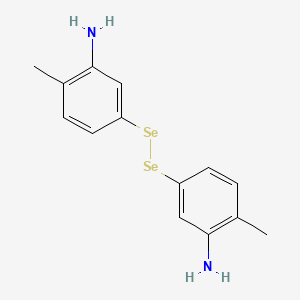
3,3'-(Diselane-1,2-diyl)bis(6-methylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Diselane-1,2-diyl)bis(6-methylaniline): is an organoselenium compound characterized by the presence of two selenium atoms connected by a diselane bond, with each selenium atom bonded to a 6-methylaniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Diselane-1,2-diyl)bis(6-methylaniline) typically involves the reaction of 6-methylaniline with a selenium-containing reagent. One common method is the reaction of 6-methylaniline with diselenium dichloride (Se2Cl2) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium atoms.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3,3’-(Diselane-1,2-diyl)bis(6-methylaniline) can undergo oxidation reactions, leading to the formation of selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 3,3’-(Diselane-1,2-diyl)bis(6-methylaniline) is used as a precursor for the synthesis of other organoselenium compounds. It is also studied for its catalytic properties in organic reactions.
Biology: The compound has potential applications in biological studies due to its antioxidant properties. It can be used to study the effects of selenium-containing compounds on cellular processes and oxidative stress.
Medicine: Research is ongoing to explore the potential therapeutic applications of 3,3’-(Diselane-1,2-diyl)bis(6-methylaniline) in treating diseases related to oxidative stress and inflammation.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics and materials science.
Mécanisme D'action
The mechanism of action of 3,3’-(Diselane-1,2-diyl)bis(6-methylaniline) involves its ability to interact with biological molecules through its selenium atoms. Selenium can form bonds with sulfur-containing amino acids in proteins, leading to the modulation of protein function. The compound’s antioxidant properties are attributed to its ability to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage.
Comparaison Avec Des Composés Similaires
- 4,4’-(Ethane-1,2-diyl)bis(3-methylaniline)
- 6,6’-(1E,1’E)-(Ethane-1,2-diylbis(azan-1-yl-1-ylidene))bis(phenylmethan-1-yl-1-ylidene)bis(3-(octyloxy)phenol)
- 3,3’-Bi(1,2,4-oxadiazole)-5,5’-diylbis(methylene)dinitrate
Uniqueness: 3,3’-(Diselane-1,2-diyl)bis(6-methylaniline) is unique due to the presence of the diselane bond, which imparts distinct chemical and biological properties. The selenium atoms in the compound contribute to its antioxidant activity and potential therapeutic applications, setting it apart from other similar compounds that may lack selenium or have different structural features.
Propriétés
Numéro CAS |
53033-86-6 |
|---|---|
Formule moléculaire |
C14H16N2Se2 |
Poids moléculaire |
370.2 g/mol |
Nom IUPAC |
5-[(3-amino-4-methylphenyl)diselanyl]-2-methylaniline |
InChI |
InChI=1S/C14H16N2Se2/c1-9-3-5-11(7-13(9)15)17-18-12-6-4-10(2)14(16)8-12/h3-8H,15-16H2,1-2H3 |
Clé InChI |
DCTVLBUQJXPSJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)[Se][Se]C2=CC(=C(C=C2)C)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



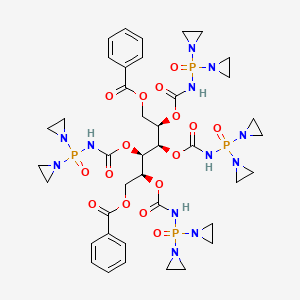



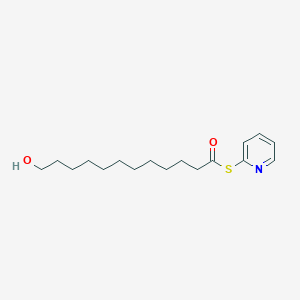
![Zinc, bromo[2-(diethylamino)-2-oxoethyl]-](/img/structure/B14651422.png)
![1H,3H,4H,6H-3a,6a-Methanothieno[3,4-c]furan](/img/structure/B14651430.png)

